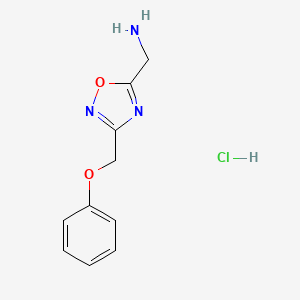
(3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Übersicht
Beschreibung
(3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H12ClN3O2 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds such as methenamine are known to act as urinary tract antiseptics and antibacterial drugs used for the prophylaxis and treatment of frequently recurring urinary tract infections.
Mode of Action
It is likely that it interacts with its targets to induce changes at the molecular level, similar to other compounds in its class .
Biochemical Pathways
It is known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Result of Action
Similar compounds have been shown to have significant inhibitory activity .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Biologische Aktivität
(3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial effects, cytotoxicity, and mechanisms of action, supported by relevant research findings and data.
The compound's chemical characteristics are as follows:
| Property | Value |
|---|---|
| Chemical Formula | C10H13ClN4O |
| Molecular Weight | 240.69 g/mol |
| CAS Number | 1607021-99-7 |
| IUPAC Name | [5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine; hydrochloride |
| Appearance | White powder |
Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several oxadiazole derivatives. The results demonstrated that derivatives with a similar structure to this compound exhibited strong bactericidal effects against Staphylococcus spp. and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably low for these compounds, indicating high potency.
| Compound | MIC (µg/mL) against MRSA | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 8 | 16 |
| Ciprofloxacin | 4 | 8 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies on normal cell lines (e.g., L929 fibroblasts) revealed that this compound exhibited low cytotoxicity at therapeutic concentrations.
Results from Cytotoxicity Tests
In a study evaluating the cytotoxic effects of various concentrations of the compound on L929 cells over 24 and 48 hours:
| Concentration (µM) | Cell Viability (%) after 24 h | Cell Viability (%) after 48 h |
|---|---|---|
| 6 | 109 | 121 |
| 12 | 105 | 116 |
| 25 | 96 | 108 |
| 50 | 85 | 107 |
The data indicates that the compound does not significantly impair cell viability at lower concentrations and may even enhance metabolic activity at specific doses.
The biological activity of this compound can be attributed to its structural features. The presence of the oxadiazole ring is critical for its interaction with biological targets. Research suggests that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with essential metabolic pathways.
Eigenschaften
IUPAC Name |
[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-6-10-12-9(13-15-10)7-14-8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIBVESPOGTALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NOC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















